Colestid - 37296-80-3

Colestid

Catalog Number: EVT-333741
CAS Number: 37296-80-3
Molecular Formula: C8H24ClN5
Molecular Weight: 225.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Colestid, commercially known as Colestid, is a non-absorbable, high molecular weight, basic anion-exchange copolymer primarily used in scientific research for its lipid-lowering properties. [, ] It belongs to the class of bile acid sequestrants, which exert their effects by binding to bile acids in the intestine. [, , ] This binding action prevents their reabsorption into the bloodstream and promotes their excretion in feces.

Future Directions
  • Combination Therapy: Investigating colestipol hydrochloride's efficacy and safety in combination with other lipid-lowering agents, such as statins or fibrates, to achieve more significant cholesterol reductions. []
Overview

Colestipol hydrochloride is a synthetic polymeric compound primarily utilized as a medication to lower cholesterol levels in patients with hypercholesterolemia. It functions as a bile acid sequestrant, binding bile acids in the intestine and promoting their excretion, which in turn stimulates the liver to convert more cholesterol into bile acids. This mechanism effectively reduces serum low-density lipoprotein cholesterol levels, thereby mitigating the risk of cardiovascular diseases associated with high cholesterol levels .

Source

Colestipol hydrochloride was initially developed by Pfizer Inc. and received approval for medical use in the United States in April 1977. It is classified under the therapeutic areas of endocrinology and metabolic disease, specifically targeting conditions related to lipid metabolism .

Classification

Colestipol hydrochloride is categorized as a bile acid sequestrant and is often used as an adjunctive therapy alongside dietary modifications for managing elevated cholesterol levels. It is recognized as a small molecule drug that interacts with low-density lipoprotein receptors to facilitate cholesterol reduction .

Synthesis Analysis

Methods

The synthesis of colestipol hydrochloride involves a cross-linked copolymerization process. The primary components include polyethylene polyamines and epichlorohydrin, which react under controlled conditions to form the polymeric structure of colestipol. The process typically includes:

  1. Preparation of Polyethylene Polyamine: This involves selecting a suitable polyamine with varying molecular weights.
  2. Cross-Linking Reaction: The polyamine reacts with epichlorohydrin, leading to the formation of a three-dimensional network structure.
  3. Purification: The resultant product is purified to remove unreacted materials and by-products, ensuring pharmaceutical-grade quality .

Technical Details

The synthesis can be influenced by factors such as temperature, pH, and reaction time, which need to be optimized for maximum yield and desired properties of the final product. The resulting colestipol hydrochloride is characterized by its ion-exchange capabilities, which are crucial for its function as a bile acid sequestrant .

Molecular Structure Analysis

Structure

Colestipol hydrochloride's molecular structure is based on a polymeric framework that allows it to interact effectively with bile acids. Its chemical structure can be represented as follows:

  • Molecular Formula: C35_{35}H70_{70}N2_{2}O4_{4}
  • Molecular Weight: Approximately 610 g/mol

The structure features multiple amine groups that facilitate the binding of bile acids through ionic interactions .

Data

The compound exhibits high molecular weight due to its polymeric nature, which contributes to its efficacy in sequestering bile acids within the gastrointestinal tract.

Chemical Reactions Analysis

Reactions

Colestipol hydrochloride primarily undergoes ionic exchange reactions with bile acids in the intestinal lumen. When administered orally, it forms insoluble complexes with bile acids, preventing their reabsorption into the bloodstream.

Technical Details

  1. Binding Mechanism: Colestipol’s amine groups interact with the carboxylate groups of bile acids, forming stable complexes that are excreted in feces.
  2. Impact on Cholesterol Metabolism: The binding leads to increased hepatic conversion of cholesterol into bile acids, effectively lowering serum cholesterol levels .
Mechanism of Action

Process

The mechanism through which colestipol hydrochloride operates involves several steps:

Data

Clinical studies indicate that colestipol can lead to a significant reduction in serum low-density lipoprotein cholesterol levels (mean reduction of approximately 21%) within several months of treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white powder
  • Solubility: Insoluble in water; soluble in acidic solutions
  • Stability: Stable under normal storage conditions; should be kept away from moisture and heat.

Chemical Properties

These properties contribute to its effectiveness as a therapeutic agent while ensuring patient safety during administration .

Applications

Colestipol hydrochloride is primarily used in clinical settings for:

  • Management of Hypercholesterolemia: It serves as an adjunct therapy alongside dietary changes aimed at reducing elevated serum total and low-density lipoprotein cholesterol levels.
  • Cardiovascular Risk Reduction: By lowering low-density lipoprotein cholesterol, it plays a critical role in reducing the risk of heart disease and stroke associated with high cholesterol levels .
Introduction to Colestipol Hydrochloride

Historical Development and FDA Approval Timeline

Colestipol emerged from research into bile acid sequestrants during the mid-20th century. It received initial FDA approval in 1977 based on its ability to lower serum cholesterol through disruption of enterohepatic bile acid circulation [1] [7]. The drug was originally developed as a granular powder suspension, requiring cumbersome dosing regimens. A significant advancement occurred in 1994–1995 when the FDA approved tablet formulations (1g strength) and flavored granules (5g/packet or scoop), enhancing patient acceptability and compliance [6] [7]. The granular form received its approval on September 22, 1995, while tablets were approved earlier on July 19, 1994 [6].

The approval pathway reflected evolving regulatory standards for lipid-lowering agents. Key clinical evidence included the Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT), which utilized cholestyramine (a similar resin) and demonstrated that bile acid sequestrants reduced coronary artery disease progression by 16.2% compared to placebo [7]. Though colestipol-specific outcomes were studied later, its mechanism was deemed pharmacologically equivalent, facilitating approval. Post-marketing, colestipol demonstrated efficacy in combination therapies, notably with simvastatin (52% LDL-C reduction) and niacin (43% LDL-C reduction), cementing its role in hypercholesterolemia management [1].

Table 1: Key FDA Milestones for Colestipol Hydrochloride

YearFormulationStrengthApproval Significance
1977Initial Granular FormN/AFirst approval as cholesterol-lowering agent
1994Tablet1gImproved dosing convenience; RLD designation for generics
1995Flavored Granules5g/packet, 5g/scoopEnhanced palatability; phenylalanine warning for PKU patients
2022–2024Generic Tablets1gMultiple generic approvals (Zydus, Edenbridge, RiconPharma) driving market accessibility

Pharmacological Classification: Bile Acid Sequestrants in Lipid-Lowering Therapeutics

Colestipol belongs to the bile acid sequestrant (BAS) class, formally classified as antilipemic agents (ATC code C10AC). Unlike statins (HMG-CoA reductase inhibitors) or fibrates (PPAR-α agonists), BASs exert effects exclusively within the intestinal lumen without systemic absorption [1] [7] [9]. Their therapeutic action follows a well-defined mechanistic pathway:

  • Binding: Colestipol's cationic polymer binds anionic bile acids (cholic acid, chenodeoxycholic acid) via ion exchange, forming insoluble complexes [1] [9].
  • Excretion: These complexes are excreted fecally, interrupting the enterohepatic recirculation where ~95% of bile acids are typically reabsorbed [1] [4].
  • Hepatic Response: Depletion of the bile acid pool upregulates hepatic cholesterol 7-alpha hydroxylase, the rate-limiting enzyme converting cholesterol into new bile acids [1] [7].
  • LDL Clearance: Depleted hepatic cholesterol stores increase expression of LDL receptors (LDLR) on hepatocytes, enhancing clearance of LDL-C from the bloodstream [1] [4] [7].

Clinically, colestipol reduces LDL-C by 12–24% at doses of 4–16 g/day and up to 52% when combined with statins [1]. Its effects are complementary to dietary cholesterol restriction and synergistic with other lipid-lowering agents. Crucially, BASs like colestipol are recommended by the National Lipid Association (NLA) for specific populations, including pregnant or breastfeeding women with familial hypercholesterolemia, where systemic drugs may be contraindicated [1] [7].

Chemical Structure and Polymer Composition

Colestipol hydrochloride is defined not as a discrete small molecule but as a high molecular weight, hydrophilic copolymer. Its synthesis involves the reaction of epichlorohydrin (2-(chloromethyl)oxirane) with diethylenetriamine (bis(2-aminoethyl)amine) or tetraethylenepentamine, creating a cross-linked, three-dimensional polymeric network [7] [8] [9]. The structure features repeating units with multiple secondary and tertiary amine groups, which are protonated in the gastrointestinal environment, conferring a strong positive charge density essential for anion exchange [7] [9].

Key physicochemical properties include:

  • Solubility: Insoluble in water (>99.75%) and organic solvents, preventing systemic absorption [4] [7].
  • Molecular Weight: Extremely high (>1,000 kDa), ensuring no diffusion across the intestinal mucosa [4] [7].
  • Functionality: Each gram of resin binds approximately 100–300 mg of bile salts in vitro, though in vivo efficiency depends on gut pH and transit time [1] [9].

The polymer's irregular structure defies exact stoichiometric representation. Approximate formulations describe it as (C4H10N3)m(C3H6O)n·HCl, reflecting the amine-rich epichlorohydrin copolymer backbone with chloride as the primary counterion [8] [9]. This chloride ion is readily exchanged for bile acid anions (e.g., glycocholate, taurocholate) during therapeutic action.

Table 2: Structural and Functional Characteristics of Colestipol Hydrochloride

CharacteristicDetailFunctional Implication
Chemical ClassCross-linked poly(alkylamine) copolymerProvides cationic binding sites for bile acid anions
Monomer UnitsEpichlorohydrin + Diethylenetriamine/TetraethylenepentamineCreates branched, high molecular weight polymer with amine functionality
Ionic FormChloride salt (exchangeable anion)Enables anion exchange with bile acids in duodenum/jejunum
Water AffinityHydrophilic but insolubleSwells in aqueous media, increasing surface area for binding; prevents dissolution/absorption
Biological StabilityResistant to digestive enzymes; non-hydrolyzablePersists intact throughout GI tract; action confined to intestinal lumen

Regulatory Status and Global Approval Frameworks

Colestipol hydrochloride holds active pharmaceutical ingredient (API) approval in major global markets, though its regulatory journey reflects region-specific frameworks. In the US, it remains subject to FDA Orange Book listings, with the brand Colestid® (Pfizer) designated as the Reference Listed Drug (RLD) for both granules (5g) and tablets (1g) [6]. The FDA's approval of multiple Abbreviated New Drug Applications (ANDAs) since 2006 has significantly expanded access:

  • Granules: Impax Laboratories gained approval in 2006 [6].
  • Tablets: Generics from Zydus (2022), ANI Pharmaceuticals (2023), Edenbridge (2024), and RiconPharma (2024) entered the market, intensifying competition in the ~$81.3 million US colestipol tablets sector [3] [6].

The European Medicines Agency (EMA) and other agencies recognize colestipol under similar generic/branded frameworks. Japan’s regulatory landscape includes colestilan (colestimide), a structurally similar BAS, rather than colestipol itself [9].

Market analyses project robust growth, with the global colestipol hydrochloride market valued at $1.1 billion in 2023 and expected to reach $2.1 billion by 2032, growing at a CAGR of 7.1% [5] [10]. This growth is driven by rising hypercholesterolemia prevalence and generic penetration. North America dominates consumption, though Asia-Pacific shows the highest growth potential due to increasing healthcare investment and cardiovascular disease burdens [5] [10].

Table 3: Global Market and Regulatory Landscape for Colestipol Hydrochloride

RegionRegulatory StatusMarket Size (2023)Growth Driver
North AmericaFDA approved; Multiple generics (tablets: Zydus, ANI; granules: Impax)~$150 Million*High CVD prevalence; established generic competition; NLA guideline inclusion
EuropeEMA approved; National approvals (e.g., Germany, UK, France)SignificantAging population; reimbursement policies
Asia PacificVariable approval (e.g., India, China); Often requires local clinical dataFastest growing (CAGR >7.1%)Rising hypercholesterolemia incidence; healthcare infrastructure expansion
Latin AmericaCountry-specific approvals (e.g., Mexico, Brazil); Growing generic presenceModerateGovernment healthcare initiatives; increasing diagnosis rates

*Note: Total global market valued at $1.1B in 2023 [5]; North American portion estimated.

Properties

CAS Number

37296-80-3

Product Name

Colestipol hydrochloride

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride

Molecular Formula

C8H24ClN5

Molecular Weight

225.76 g/mol

InChI

InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H

InChI Key

GACQNVJDWUAPFY-UHFFFAOYSA-N

SMILES

C(CNCCNCCNCCN)N.Cl

Synonyms

Colestid
Colestipol
Colestipol HCl
Colestipol Hydrochloride
HCl, Colestipol
Hydrochloride, Colestipol
U 26,597 A
U-26,597 A
U26,597 A

Canonical SMILES

C(CNCCNCCNCCN)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.